

# Synthesis of 7-Aminoquinolin-2(1H)-one: An Experimental Protocol

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## Compound of Interest

Compound Name: 7-Aminoquinolin-2(1H)-one

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This document provides a detailed experimental protocol for the synthesis of **7-Aminoquinolin-2(1H)-one**, a valuable heterocyclic compound often utilized as a key intermediate in the development of pharmaceutical agents. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 7-nitroquinolin-2(1H)-one, followed by its reduction to the target amino compound.

## Step 1: Synthesis of 7-Nitroquinolin-2(1H)-one

The synthesis of 7-nitroquinolin-2(1H)-one can be effectively achieved through a Skraup-Doebner-von Miller reaction, which involves the cyclization of an aniline derivative with an  $\alpha,\beta$ -unsaturated carbonyl compound. In this protocol, 3-nitroaniline serves as the key starting material.

Reaction Scheme:

Experimental Protocol:

A detailed experimental procedure for a similar transformation suggests that a mixture of the aniline, an  $\alpha,\beta$ -unsaturated aldehyde or its precursor (like glycerol which dehydrates to acrolein in situ), an oxidizing agent (often the nitro compound itself or an external one like arsenic acid), and a dehydrating agent (concentrated sulfuric acid) are heated together.<sup>[1][2][3][4]</sup> The reaction is known to be exothermic and requires careful temperature control.

#### Materials:

- 3-Nitroaniline
- Glycerol
- Concentrated Sulfuric Acid
- Arsenic Acid (or other suitable oxidizing agent)
- Water
- Sodium Hydroxide solution
- Organic solvent for extraction (e.g., Dichloromethane)
- Drying agent (e.g., Anhydrous Sodium Sulfate)

#### Procedure:

- In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
- To this mixture, cautiously add 3-nitroaniline and the oxidizing agent.
- Heat the reaction mixture carefully. The reaction is often vigorous, and the temperature should be controlled by external cooling if necessary.
- After the initial vigorous reaction subsides, continue heating the mixture at a specified temperature for several hours to ensure the completion of the reaction.
- Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
- Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates.
- Collect the crude product by filtration and wash it thoroughly with water.
- The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

## Step 2: Synthesis of 7-Aminoquinolin-2(1H)-one

The final step involves the reduction of the nitro group of 7-nitroquinolin-2(1H)-one to the corresponding amino group. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation and metal-acid reductions being the most common and effective methods.

Reaction Scheme:

Experimental Protocol (Catalytic Hydrogenation):

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of nitro groups.<sup>[5][6][7][8]</sup>

Materials:

- 7-Nitroquinolin-2(1H)-one
- Palladium on Carbon (10% Pd/C)
- Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
- Hydrogen gas source
- Filtration agent (e.g., Celite)

Procedure:

- Dissolve 7-nitroquinolin-2(1H)-one in a suitable solvent in a hydrogenation flask.
- Carefully add a catalytic amount of 10% Pd/C to the solution.
- Connect the flask to a hydrogen gas source and purge the system with hydrogen to remove air.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.
- Concentrate the filtrate under reduced pressure to obtain the crude **7-aminoquinolin-2(1H)-one**.
- The product can be further purified by recrystallization from an appropriate solvent.

#### Experimental Protocol (Reduction with Tin(II) Chloride):

Reduction using tin(II) chloride ( $\text{SnCl}_2$ ) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to amines.<sup>[9][10][11][12]</sup>

#### Materials:

- 7-Nitroquinolin-2(1H)-one
- Tin(II) Chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Water
- Sodium Hydroxide solution
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Drying agent (e.g., Anhydrous Sodium Sulfate)

#### Procedure:

- Suspend 7-nitroquinolin-2(1H)-one in ethanol in a round-bottom flask.

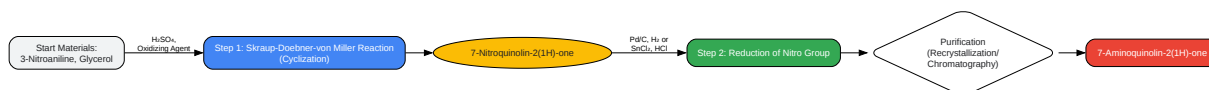
- Add an excess of tin(II) chloride dihydrate to the suspension.
- Carefully add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is exothermic and may require external cooling.
- After the addition is complete, heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution. A precipitate of tin salts will form.
- Filter the mixture to remove the tin salts and wash the precipitate with an organic solvent.
- Extract the filtrate with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **7-aminoquinolin-2(1H)-one** by recrystallization or column chromatography.

## Quantitative Data Summary

Step	Reactant(s)	Product	Reagents	Solvent	Typical Yield (%)
1	3-Nitroaniline, Glycerol	7-Nitroquinolin-2(1H)-one	H <sub>2</sub> SO <sub>4</sub> , Oxidizing Agent	-	Varies
2a	7-Nitroquinolin-2(1H)-one	7-Aminoquinolin-2(1H)-one	10% Pd/C, H <sub>2</sub>	Ethanol/Methanol	>90
2b	7-Nitroquinolin-2(1H)-one	7-Aminoquinolin-2(1H)-one	SnCl <sub>2</sub> ·2H <sub>2</sub> O, HCl	Ethanol	70-90

Note: Yields are representative and can vary based on reaction scale and specific conditions.

## Experimental Workflow Diagram



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Caption: Synthetic workflow for **7-Aminoquinolin-2(1H)-one**.

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